Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide: An In-depth Technical Guide
Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide, a valuable compound in medicinal chemistry and drug discovery. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and process visualizations to aid in research and development.
Introduction
4-Methoxy-3-nitro-N-phenylbenzamide is a nitro-substituted benzamide derivative with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1][2] Its structure features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with the amide nitrogen bonded to a phenyl group.[1] This compound is typically a light tan solid with low solubility in water.[3] Its chemical structure and substitution pattern make it a subject of interest for further chemical modifications and biological screening in drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-3-nitro-N-phenylbenzamide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 272.26 g/mol | [1][2] |
| Physical Appearance | Light tan solid | [3] |
| Melting Point | 162-163 °C | [4] |
| Solubility in Water | < 0.1 mg/mL at 15 °C | [3] |
| LogP | 2.37 | [1] |
Synthetic Pathways
Two primary synthetic routes for the preparation of 4-Methoxy-3-nitro-N-phenylbenzamide have been identified and are detailed below.
Pathway 1: Two-Step Synthesis from 3-Nitro-4-chlorobenzoic Acid
This pathway involves an initial amidation reaction followed by a nucleophilic aromatic substitution (etherification).
Experimental Protocol:
Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl aniline [4]
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To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1 equivalent), chlorobenzene as the solvent, and aniline (1.05 equivalents).
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Heat the mixture to 70-80 °C with stirring.
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Slowly add thionyl chloride (1.5 equivalents) dropwise.
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After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.
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Cool the reaction to room temperature and quench by the addition of water.
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The product is isolated by filtration, washed with water, and dried to yield 3-nitro-4-chlorobenzoyl aniline.
Step 2: Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide [4]
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In a reaction vessel, dissolve 3-nitro-4-chlorobenzoyl aniline (1 equivalent) in methanol.
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Add sodium methoxide (1.1 equivalents) to the solution.
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Heat the mixture to reflux and maintain for 8 hours.
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Cool the reaction mixture to allow for precipitation of the product.
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Isolate the solid by filtration, wash with water, and dry to obtain 4-Methoxy-3-nitro-N-phenylbenzamide.
Quantitative Data for Pathway 1:
| Step | Product | Yield (%) | Purity (%) | Melting Point (°C) | Physical State |
| 1 | 3-Nitro-4-chlorobenzoyl aniline | 97 | 98.5 | 128-130 | Brown solid |
| 2 | 4-Methoxy-3-nitro-N-phenylbenzamide | 94.9 | 99.0 | 162-163 | Yellow solid |
Pathway 2: Direct Amidation of 4-Methoxy-3-nitrobenzoic Acid
This pathway involves the direct formation of the amide bond between 4-Methoxy-3-nitrobenzoic acid and aniline. This is a more direct route, and the reaction can be facilitated by converting the carboxylic acid to a more reactive acyl chloride intermediate in situ or in a separate step.
Experimental Protocol:
Method A: Two-Step via Acyl Chloride [5][6]
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Formation of 4-Methoxy-3-nitrobenzoyl chloride: In a round-bottomed flask, add 4-Methoxy-3-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).
-
Heat the mixture at reflux for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Methoxy-3-nitrobenzoyl chloride.
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Amide Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as dichloromethane or toluene.
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Cool the solution in an ice bath and add aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method B: One-Pot with a Coupling Agent [2][7]
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In a reaction vessel, dissolve 4-Methoxy-3-nitrobenzoic acid (1 equivalent), aniline (1 equivalent), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or dichloromethane.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
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Once the reaction is complete, dilute with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase, concentrate, and purify the product as described in Method A.
Experimental Workflow Overview
The general workflow for the synthesis and purification of 4-Methoxy-3-nitro-N-phenylbenzamide is depicted below.
Characterization Data
The final product, 4-Methoxy-3-nitro-N-phenylbenzamide, can be characterized using standard analytical techniques.
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¹H and ¹³C NMR Spectroscopy: Provides confirmation of the chemical structure.[3][8]
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Mass Spectrometry: Confirms the molecular weight of the compound.[3]
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Melting Point Analysis: A sharp melting point is indicative of high purity.
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Infrared Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, nitro NO₂).
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of 4-Methoxy-3-nitro-N-phenylbenzamide. Pathway 1, a two-step process starting from 3-nitro-4-chlorobenzoic acid, is well-documented with reported yields and purities. Pathway 2 offers a more direct approach from 4-Methoxy-3-nitrobenzoic acid, with flexibility in the choice of amidation method. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. 4-Methoxy-3-nitro-N-phenylbenzamide | 97-32-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-methoxy-3-nitro-N-phenylbenzamide | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents [patents.google.com]
- 5. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
